

Technical Support Center: Normalization Controls for miR-140 qPCR

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MU140

Cat. No.: B1193150

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting and validating appropriate endogenous controls for miR-140 quantification by RT-qPCR.

Frequently Asked Questions (FAQs)

Q1: What are endogenous controls and why are they crucial for miRNA qPCR?

Endogenous controls, often called housekeeping or reference genes, are internal standards used to normalize qPCR data.^{[1][2]} They are essential to correct for non-biological variations that can occur during experimental procedures, such as differences in the amount of starting material, RNA extraction efficiency, and reverse transcription efficiency.^{[3][4][5]} Proper normalization ensures that observed differences in miR-140 expression are due to biological changes rather than technical variability.^[1]

Q2: What characteristics define a good endogenous control for miRNA qPCR?

An ideal endogenous control should:

- Be stably expressed across all experimental samples, including different tissues, cell types, and treatment conditions.^{[1][4][6][7]}
- Have a moderate to high abundance for reliable detection.^{[4][6][7]}

- Share similar physicochemical properties with the target miRNA, such as size and stability.[\[3\]](#)
- For this reason, other small non-coding RNAs are often preferred over traditional mRNA housekeeping genes like GAPDH and ACTB.[\[8\]](#)[\[9\]](#)

Q3: Which small RNAs are commonly used as endogenous controls for miRNA qPCR?

While there is no universal endogenous control suitable for all experimental conditions, several small RNAs have been widely used and validated in various contexts.[\[4\]](#)[\[8\]](#) It is recommended to select a panel of candidate controls and empirically validate them for your specific experimental system.[\[4\]](#)[\[8\]](#)[\[10\]](#)

Table 1: Commonly Used Endogenous Controls for miRNA qPCR

Control Type	Examples	Notes
Small nucleolar RNAs (snoRNAs)	RNU44, RNU48, snoRNA202, snoRNA234	Often show high abundance and stability. [4] [11] However, their expression can vary between cell types and disease states. [3] [8]
Small nuclear RNAs (snRNAs)	U6 snRNA (RNU6B), RNU6-1	U6 is one of the most commonly used controls, but its stability should be carefully validated as it has been shown to be unsuitable in some cancer cell lines. [8] [9]
Stable miRNAs	miR-16-5p, miR-25-3p, miR-93-5p, miR-103a-3p, miR-191-5p, let-7a-5p	Using a stably expressed miRNA as a control is often recommended as they belong to the same RNA class as the target. [8] [10] [12] The geometric mean of multiple stable miRNAs can provide more robust normalization. [12]

Q4: How do I select and validate an endogenous control for my miR-140 experiments?

The selection and validation process involves several key steps:

- Candidate Selection: Based on literature review and the table above, choose 3-5 candidate endogenous controls.
- Expression Profiling: Measure the Cq (quantification cycle) values of these candidates across a representative set of your experimental samples (e.g., control vs. treated, different time points).
- Stability Analysis: Use statistical algorithms like geNorm or NormFinder to rank the candidates based on their expression stability.[\[13\]](#)[\[14\]](#) These tools help identify the single most stable control or the best combination of multiple controls.
- Validation: The control(s) with the highest stability should be used for normalization of your miR-140 expression data.

Troubleshooting Guide

Problem 1: High variability in the Cq values of my chosen endogenous control across samples.

- Possible Cause: The selected control may not be stably expressed under your specific experimental conditions. No single control is universally stable.[\[4\]](#)
- Solution:
 - Re-evaluate the stability of your current control and other candidates using software like geNorm or NormFinder.[\[13\]](#)[\[14\]](#)
 - Consider using the geometric mean of two or three validated endogenous controls for more reliable normalization.[\[12\]](#)
 - Ensure consistent sample quality and quantity across all experimental groups.

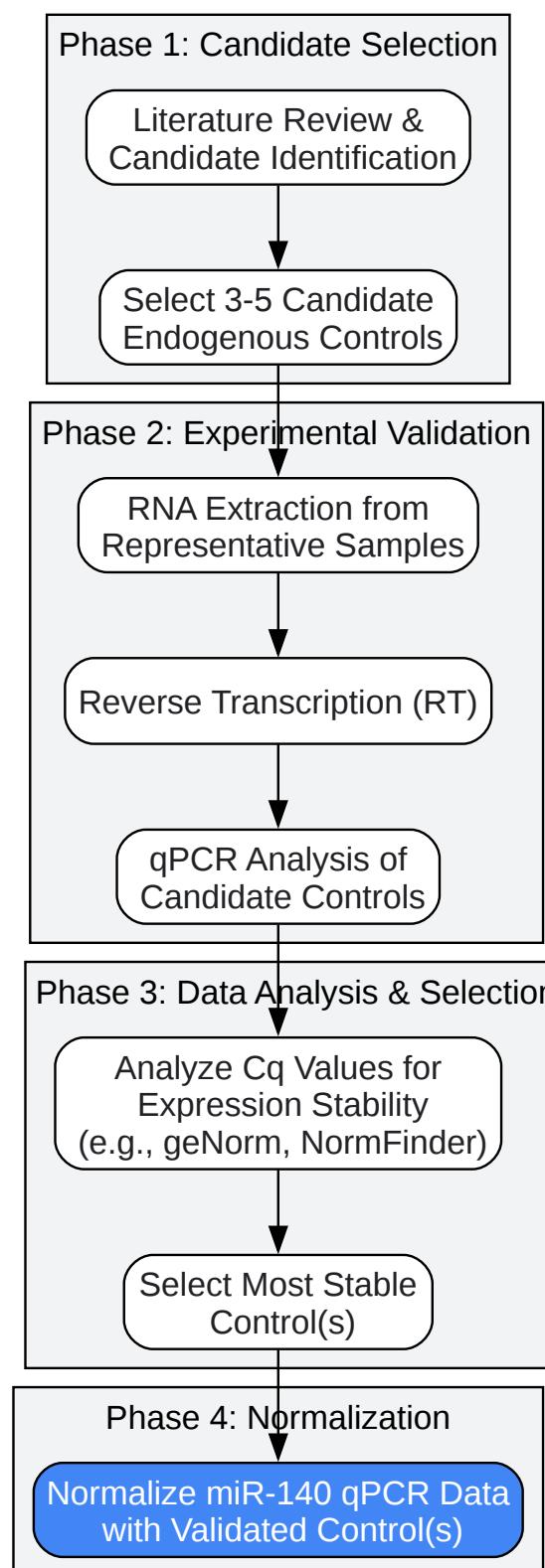
Problem 2: My endogenous control's expression is affected by the experimental treatment.

- Possible Cause: Some housekeeping genes can be regulated by the same pathways that affect your target, miR-140.

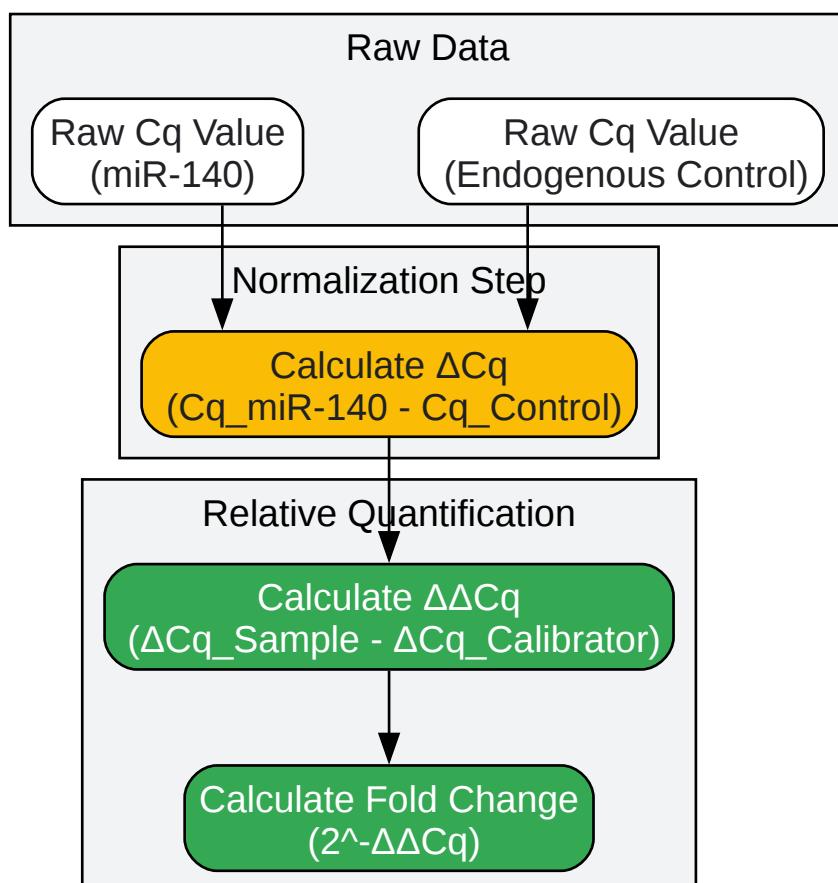
- Solution:
 - It is crucial to validate your chosen control under the exact conditions of your experiment.
 - Test a panel of candidate controls and select one that shows no significant change in expression between your control and treated groups.

Problem 3: I cannot find a suitable endogenous control for my samples (e.g., serum, plasma).

- Possible Cause: Body fluids often have low RNA content and may lack universally stable endogenous miRNAs.[\[10\]](#)
- Solution:
 - Consider using an exogenous control or "spike-in".[\[3\]\[5\]](#) This involves adding a known amount of a synthetic, non-homologous miRNA (e.g., cel-miR-39) to each sample before RNA extraction.[\[3\]\[5\]\[15\]](#) This method helps to normalize for technical variability during the RNA isolation and reverse transcription steps.[\[6\]\[15\]](#)


Experimental Protocols

Protocol: Validation of Endogenous Controls for miR-140 qPCR


- RNA Extraction: Isolate total RNA, including the small RNA fraction, from a representative set of your samples (minimum of 8-10 samples covering all experimental groups).
- RNA Quantification and Quality Control: Accurately quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer) and integrity (e.g., using an Agilent Bioanalyzer).
- Reverse Transcription (RT): Perform reverse transcription on an equal amount of total RNA for each sample to synthesize cDNA. Use miRNA-specific stem-loop primers for your candidate endogenous controls and miR-140.
- qPCR: Run qPCR reactions in triplicate for each candidate control and miR-140 for all samples.
- Data Analysis:

- Record the Cq values for all reactions.
- Input the raw Cq values for the candidate endogenous controls into a stability analysis program (e.g., geNorm, NormFinder).
- The program will provide a stability ranking. Select the most stable control or combination of controls for normalization.
- Normalization of miR-140 Data: Calculate the relative expression of miR-140 using the delta-delta Cq method, with the validated endogenous control(s) as the reference.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for selecting and validating endogenous controls.

[Click to download full resolution via product page](#)

Caption: Principle of qPCR data normalization using the delta-delta Cq method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to Select Endogenous Controls for Real-Time PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Identification and performance evaluation of housekeeping genes for microRNA expression normalization by reverse transcription-quantitative PCR using liquid-based cervical cytology samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Normalization Methods for miRNA Quantitation - Ask TaqMan #40 - Behind the Bench [thermofisher.com]
- 4. gene-quantification.de [gene-quantification.de]
- 5. youtube.com [youtube.com]
- 6. Identification and validation of endogenous control miRNAs in plasma samples for normalization of qPCR data for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Identification of Endogenous Controls for Use in miRNA Quantification in Human Cancer Cell Lines | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Real-Time Quantitation of miRNA | Thermo Fisher Scientific - US [thermofisher.com]
- 12. gene-quantification.de [gene-quantification.de]
- 13. Selection of reference genes for microRNA analysis associated to early stress response to handling and confinement in *Salmo salar* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Normalization Controls for miR-140 qPCR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193150#selecting-appropriate-endogenous-controls-for-mir-140-qpcr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com